molecular formula C16H18ClN3O2S3 B2434489 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide CAS No. 681224-87-3

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide

Cat. No.: B2434489
CAS No.: 681224-87-3
M. Wt: 415.97
InChI Key: SLOLPZZNZXCROK-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is a complex organic compound that features a thiazole ring, a piperidine moiety, and a thiophene ring

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

Thiazole derivatives have been studied for their antimicrobial and anticancer activities . They have shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They also show anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Future Directions

Thiazole derivatives have potential for further study due to their promising antimicrobial and anticancer activities . They could potentially be used as lead compounds for rational drug designing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide typically involves multi-step reactions. One common route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S3/c17-13-5-4-12(25-13)11-8-24-16(18-11)19-14(21)9-23-10-15(22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLPZZNZXCROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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